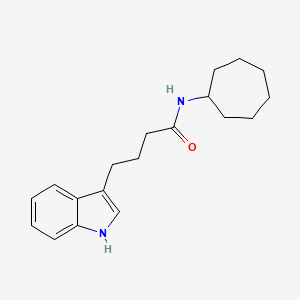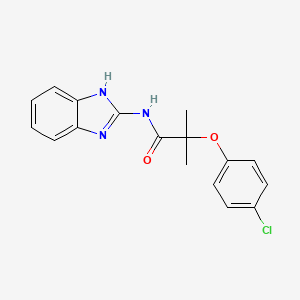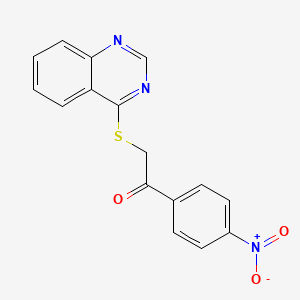![molecular formula C18H18N4O3S B10802839 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10802839.png)
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and a tetrazolyl group connected via a sulfanylethanone linkage
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic methods include:
Stepwise Synthesis: This involves the preparation of the dimethoxyphenyl and methylphenyl intermediates, followed by their coupling with a tetrazolyl group under controlled conditions.
Reaction Conditions: Typical conditions include the use of solvents like acetonitrile, catalysts such as palladium or copper, and reagents like phosphoric acid or formic acid for specific steps.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tetrazolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature control and inert atmosphere being crucial for specific reactions.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic processes.
Receptor Modulation: It can interact with receptors on cell surfaces, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone can be compared with similar compounds to highlight its uniqueness:
1-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: This compound has a similar phenyl structure but differs in its sulfonyl linkage, affecting its reactivity and applications.
Ethanone, 1-(3,4-dimethoxyphenyl): While sharing the dimethoxyphenyl group, this compound lacks the tetrazolyl and sulfanylethanone groups, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C18H18N4O3S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C18H18N4O3S/c1-12-5-4-6-14(9-12)22-18(19-20-21-22)26-11-15(23)13-7-8-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3 |
Clé InChI |
NQJFOAJFGOWMEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802758.png)
![1-ethyl-7-(thiophen-2-yl)-5-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10802777.png)

![4-[(5Z)-5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10802783.png)
![2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B10802786.png)
![[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-(4-methoxyphenyl)ethyl]-dimethyl-amine](/img/structure/B10802791.png)


![3-[(5Z)-5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B10802799.png)

![N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B10802808.png)


![(5E)-3-ethyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10802833.png)
